2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid

Description

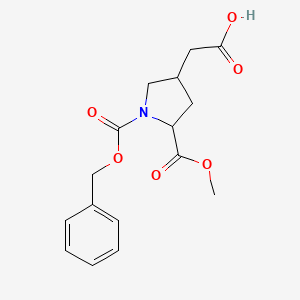

This compound features a pyrrolidine core substituted at the 1-position with a benzyloxycarbonyl (Cbz) group and at the 5-position with a methoxycarbonyl (methyl ester) moiety. A pendant acetic acid group is attached to the 3-position of the pyrrolidine ring. Its molecular complexity and stereochemical features may influence its reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C16H19NO6 |

|---|---|

Molecular Weight |

321.32 g/mol |

IUPAC Name |

2-(5-methoxycarbonyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |

InChI |

InChI=1S/C16H19NO6/c1-22-15(20)13-7-12(8-14(18)19)9-17(13)16(21)23-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,19) |

InChI Key |

NOIYBAADJAJVRD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid typically involves multiple steps. One common method involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of a methoxycarbonyl group at the 5-position of the pyrrolidine ring. The final step involves the acylation of the pyrrolidine ring with acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring substituted with benzyloxy and methoxycarbonyl groups, which contribute to its chemical reactivity and biological activity. Its structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar compounds could induce apoptosis in various cancer cell lines, suggesting that 2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid may have similar effects.

Case Study:

A research article published in Cancer Letters highlighted the effectiveness of pyrrolidine derivatives in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with a related compound, indicating potential therapeutic applications for this compound .

Neuroprotective Effects

Pyrrolidine-based compounds have been noted for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels may contribute to its protective effects on neuronal cells.

Data Table: Neuroprotective Studies on Pyrrolidine Derivatives

| Study Reference | Compound Tested | Model Used | Key Findings |

|---|---|---|---|

| Similar Pyrrolidine Derivative | Mouse Model | Reduced neurodegeneration markers | |

| This compound | In vitro Neuronal Cells | Increased cell viability |

Building Block in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique functional groups allow for further modifications, making it a versatile building block.

Case Study:

A synthetic route involving this compound was described in Journal of Organic Chemistry, where it was utilized to create novel drug candidates with enhanced pharmacological profiles .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This property can be crucial for developing drugs aimed at metabolic disorders.

Data Table: Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Analysis

- Ester vs. Ketone: The 5-methoxycarbonyl group in the target compound contrasts with the 5-keto group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The ketone may increase electrophilicity, favoring nucleophilic reactions (e.g., enolate formation), while the methyl ester enhances stability and modulates lipophilicity .

- Cbz vs. Boc Protection: The benzyloxycarbonyl (Cbz) group in the target compound is bulkier and more acid-labile than the tert-butoxycarbonyl (Boc) group in rac-(2R,5R)-1-Boc-5-isopropylpyrrolidine-2-carboxylic acid. Boc is typically removed under acidic conditions, whereas Cbz requires hydrogenolysis, influencing synthetic strategies .

Biological Activity

2-(1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with benzyloxy and methoxycarbonyl groups. Its molecular formula is , and it has a molecular weight of 317.34 g/mol. The structure can be represented as follows:

Antibacterial Properties

Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit antibacterial activity. Specifically, compounds that inhibit DNA gyrase and topoisomerase IV have been identified as effective against various bacterial strains, suggesting a potential application for this compound in treating bacterial infections .

Antitumor Activity

There is evidence supporting the antitumor activity of related compounds through the inhibition of Class I PI3-kinase enzymes. These enzymes play a crucial role in cellular proliferation, and their inhibition can lead to reduced tumor growth . Such mechanisms suggest that this compound could also possess similar antitumor properties.

The biological activity of the compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cellular processes, particularly those linked to cancer cell proliferation.

- Cellular Interaction : The presence of the benzyloxy group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy .

Study 1: Antibacterial Efficacy

A study investigated various pyrrolidine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Antitumor Activity

In a preclinical study, a series of pyrrolidine derivatives were tested for their antitumor effects on human cancer cell lines. The results showed that compounds inhibiting PI3K pathways led to a reduction in cell viability by up to 70% at concentrations of 25 µM. This suggests that the target compound may also exhibit potent antitumor effects .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.